molecular formula C9H7F3N4O B13197510 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)-1h-pyrazol-5(4h)-one

1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)-1h-pyrazol-5(4h)-one

Cat. No.: B13197510
M. Wt: 244.17 g/mol
InChI Key: IHRBSEVNVWJVTR-UHFFFAOYSA-N
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Description

1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. The compound consists of a pyrazole ring substituted with an aminopyridine and a trifluoromethyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Aminopyridine Group: The aminopyridine moiety can be introduced via nucleophilic substitution reactions, where a suitable aminopyridine derivative reacts with the pyrazole intermediate.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be incorporated using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of agrochemicals, dyes, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects intracellularly.

Comparison with Similar Compounds

    1-(5-Aminopyridin-2-yl)-3-methyl-1H-pyrazol-5(4H)-one: Similar structure but with a methyl group instead of a trifluoromethyl group.

    1-(5-Aminopyridin-2-yl)-3-phenyl-1H-pyrazol-5(4H)-one: Contains a phenyl group instead of a trifluoromethyl group.

    1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)-1H-imidazol-5(4H)-one: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness: The presence of the trifluoromethyl group in 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one imparts unique properties such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds. This makes it particularly valuable in applications requiring enhanced membrane permeability and prolonged biological activity.

Properties

Molecular Formula

C9H7F3N4O

Molecular Weight

244.17 g/mol

IUPAC Name

2-(5-aminopyridin-2-yl)-5-(trifluoromethyl)-4H-pyrazol-3-one

InChI

InChI=1S/C9H7F3N4O/c10-9(11,12)6-3-8(17)16(15-6)7-2-1-5(13)4-14-7/h1-2,4H,3,13H2

InChI Key

IHRBSEVNVWJVTR-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1=O)C2=NC=C(C=C2)N)C(F)(F)F

Origin of Product

United States

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